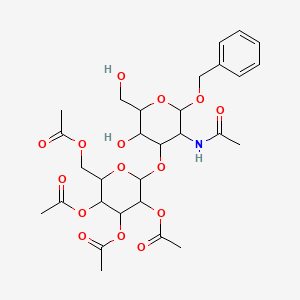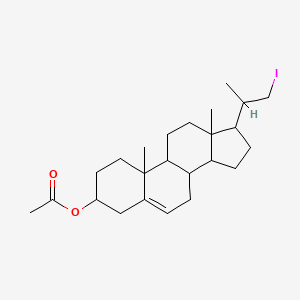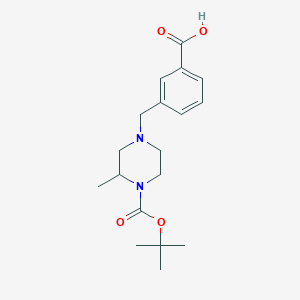
Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside is a complex carbohydrate derivative that has garnered significant interest in the fields of chemistry and biomedicine. This compound is known for its potential therapeutic applications, particularly in the treatment of viral infections, microbial diseases, and certain cancers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups and the introduction of acetyl groups. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected galactopyranoside is then glycosylated with benzyl2-acetamido-2-deoxy-a-D-galactopyranoside under acidic conditions to form the desired compound.
Deprotection: The final step involves the removal of the acetyl protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and enzyme inhibition.
Medicine: It has shown potential therapeutic effects against viral infections, microbial diseases, and certain cancers by targeting specific cellular pathways.
Industry: The compound is utilized in the development of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside involves its interaction with specific enzymes and cellular pathways. The compound inhibits certain enzymes, disrupting fundamental cellular processes and leading to therapeutic effects. For example, it can inhibit viral replication by targeting viral enzymes, thereby preventing the spread of infection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside
- Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-mannopyranosyl)-2-deoxy-a-D-mannopyranoside
Uniqueness
Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside is unique due to its specific glycosylation pattern and acetyl protection, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and target cellular pathways makes it a valuable compound for therapeutic applications.
Eigenschaften
Molekularformel |
C29H39NO15 |
|---|---|
Molekulargewicht |
641.6 g/mol |
IUPAC-Name |
[6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H39NO15/c1-14(32)30-22-25(23(37)20(11-31)43-28(22)39-12-19-9-7-6-8-10-19)45-29-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)21(44-29)13-38-15(2)33/h6-10,20-29,31,37H,11-13H2,1-5H3,(H,30,32) |
InChI-Schlüssel |
HWDXXTUCTSBEQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)


![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
![(4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl) 2,2-dimethylpropanoate](/img/structure/B12288399.png)
![6-Ethynylbenzo[d]oxazol-2(3H)-one](/img/structure/B12288407.png)


![2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288420.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288423.png)

![9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12288428.png)
![7-Chlorobenzo[h]quinoline](/img/structure/B12288431.png)
![(5S,15S)-5,15-Bis[(tert-butyloxy)carbonyl]-10-[(5S)-6-(tert-butyloxy)-6-oxo-5-[[(benzyloxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Benzyl Ester](/img/structure/B12288462.png)
